4-Iodo-4'-methylbenzophenone
Overview
Description
4-Iodo-4’-methylbenzophenone is an organic compound with the molecular formula C14H11IO. It has a molecular weight of 322.15 . It is used for research and development purposes .
Chemical Reactions Analysis
While specific chemical reactions involving 4-Iodo-4’-methylbenzophenone are not detailed in the retrieved data, related compounds have been studied. For example, 1-iodo-4-nitrobenzene has been used in the hydrogenation reaction to assess the catalytic performance of prepared catalysts .Scientific Research Applications
Crystal Structure and Phase Transition
- Stable and Metastable Crystal Phases : 4-Methylbenzophenone exhibits two distinct crystal phases: a monoclinic stable form and a trigonal metastable form. The metastable phase, obtained only in highly supercooled melts, can transition into the stable form. Both phases have been characterized through X-ray diffraction methods, providing insights into molecular chirality and packing in crystals (Kutzke, Al-Mansour, & Klapper, 1996).
Photophysical and Photochemical Reactions
- Enantioselective Electroreduction : Polypyrroles derived from chiral pyrrole monomers have been used for the enantioselective electroreduction of 4-methylbenzophenone, achieving up to 17% optical purity of the resulting alcohols. This research highlights the application of 4-methylbenzophenone in asymmetric synthesis and electrochemistry (Schwientek, Pleus, & Hamann, 1999).
- Photophysical and Photochemical Behaviors : Studies on 3-methylbenzophenone and 4-methylbenzophenone using femtosecond transient absorption and nanosecond time-resolved resonance Raman spectroscopy reveal similarities to benzophenone in certain solvents. In acidic aqueous solutions, 3-methylbenzophenone undergoes an acid-catalyzed proton exchange reaction, contrasting the behavior of 4-methylbenzophenone, which only shows a photohydration reaction under similar conditions (Ma et al., 2013).
Material Analysis and Detection
- Analysis in Food Products : 4-Methylbenzophenone has been detected in breakfast cereals using ultrasonic extraction combined with gas chromatography-tandem mass spectrometry (GC-MS). This research is significant for food safety and quality control, showcasing the application of analytical techniques in detecting trace amounts of chemical compounds in consumer products (Van Hoeck et al., 2010).
Chemical Stability and Reactivity
- Solid State Photochemistry : The photoreactivity of methyl-substituted benzophenones like 4-methylbenzophenone has been investigated in the solid state. It was observed that 4-methylbenzophenone remains photostable under certain conditions, unlike other derivatives. This research contributes to understanding the stability and reactivity of such compounds under UV irradiation (Ito et al., 1987).
Safety and Hazards
The safety data sheet for a similar compound, 4-Methylbenzophenone, indicates that it may be harmful to aquatic life with long-lasting effects and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid release to the environment and not to breathe dust/fume/gas/mist/vapours/spray .
Properties
IUPAC Name |
(4-iodophenyl)-(4-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVOIHKMHMFYMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601277620 | |
Record name | (4-Iodophenyl)(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601277620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951887-45-9 | |
Record name | (4-Iodophenyl)(4-methylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951887-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Iodophenyl)(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601277620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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